molecular formula C14H21NO2 B047031 tert-butyl (3S)-3-amino-4-phenylbutanoate CAS No. 120686-17-1

tert-butyl (3S)-3-amino-4-phenylbutanoate

Cat. No.: B047031
CAS No.: 120686-17-1
M. Wt: 235.32 g/mol
InChI Key: ZIJHIHDFXCNFAA-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate typically involves the esterification of (S)-3-amino-4-phenylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 3-amino-4-phenylbutanoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-amino-4-phenylbutanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-amino-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-4-phenylbutanoic acid
  • (S)-Methyl 3-amino-4-phenylbutanoate
  • (S)-Benzyl 3-amino-4-phenylbutanoate

Uniqueness

(S)-tert-Butyl 3-amino-4-phenylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and enhances its utility in various chemical transformations.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHIHDFXCNFAA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-17-1
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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